Urinary Excretion Abundance: 4‑Carboxy‑Mephedrone Outstrips Nor‑Mephedrone by ~79‑Fold in Cmax
In a controlled human study (100 mg mephedrone HCl intranasal, n=6), the peak urinary concentration (Cmax) of 4‑carboxy‑mephedrone was 29.8 μg/mL, compared with 377 ng/mL for nor‑mephedrone (NOR) and 93.1 ng/mL for dihydro‑nor‑mephedrone (DHNM) [1]. This represents a ~79‑fold higher Cmax versus NOR and a ~320‑fold higher Cmax versus DHNM. No other phase I metabolite approached this abundance. The quantitative dominance confirms 4‑carboxy‑mephedrone as the principal urinary excretion product, ensuring the highest signal‑to‑noise ratio for LC‑MS/MS quantification in dilute or degraded samples.
| Evidence Dimension | Urinary Cmax (peak concentration) |
|---|---|
| Target Compound Data | 29.8 μg/mL |
| Comparator Or Baseline | Nor‑mephedrone: 377 ng/mL (0.377 μg/mL); Dihydro‑nor‑mephedrone: 93.1 ng/mL (0.093 μg/mL) |
| Quantified Difference | ~79‑fold higher than nor‑mephedrone; ~320‑fold higher than DHNM |
| Conditions | Human urine, 6 healthy male volunteers, 100 mg mephedrone HCl intranasal, LC‑MS/MS quantification |
Why This Matters
Choosing 4‑carboxy‑mephedrone as the primary calibrator maximizes assay sensitivity and extends the usable quantification range in urinary drug testing.
- [1] Czerwińska, J.; Parkin, M. C.; George, C.; et al. Excretion of Mephedrone and Its Phase I Metabolites in Urine after a Controlled Intranasal Administration to Healthy Human Volunteers. Drug Test. Anal. 2022, 14(4), 741–746. View Source
